![molecular formula C9H12N4O5 B14459260 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide CAS No. 71063-75-7](/img/structure/B14459260.png)
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butoxycarbonyl group, an oxime group, a carbamoyl group, and a cyanoacetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide typically involves the reaction of butyl chloroformate with cyanoacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with hydroxylamine to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted cyanoacetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the cyanoacetamide moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Methoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- 2-{[(Ethoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
- 2-{[(Propoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
Uniqueness
2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide is unique due to the presence of the butoxycarbonyl group, which imparts specific steric and electronic properties. This uniqueness allows it to participate in reactions and interactions that similar compounds with different alkoxycarbonyl groups may not exhibit. The butoxycarbonyl group also influences the compound’s solubility and reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
71063-75-7 |
|---|---|
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
butyl [[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] carbonate |
InChI |
InChI=1S/C9H12N4O5/c1-2-3-4-17-9(16)18-13-6(5-10)7(14)12-8(11)15/h2-4H2,1H3,(H3,11,12,14,15) |
Clé InChI |
FDVKBDZCJBMZLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)ON=C(C#N)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



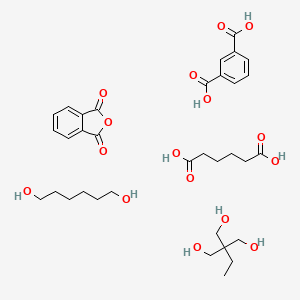
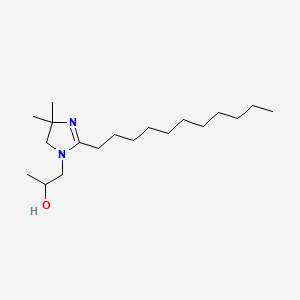
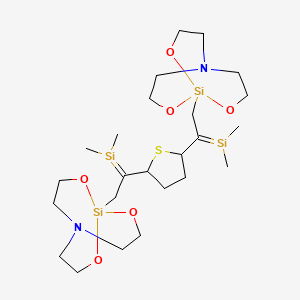
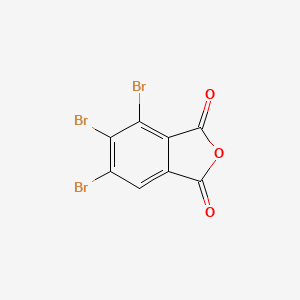
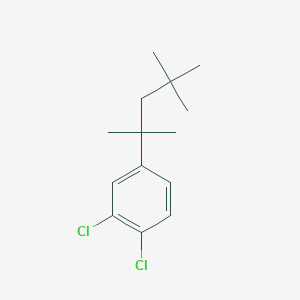

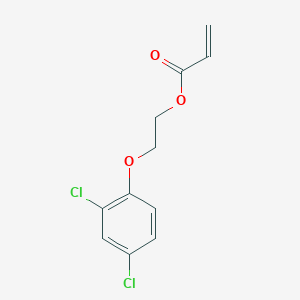

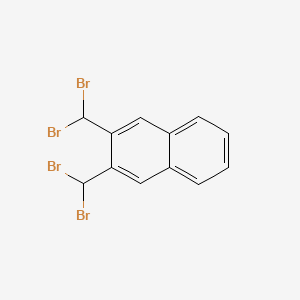
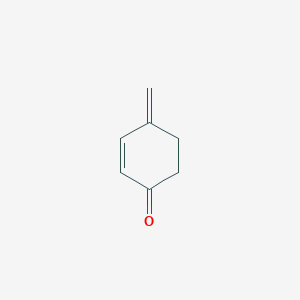
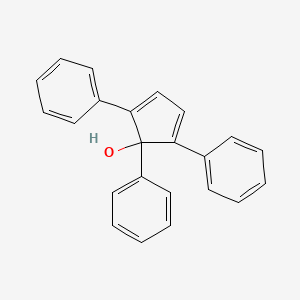
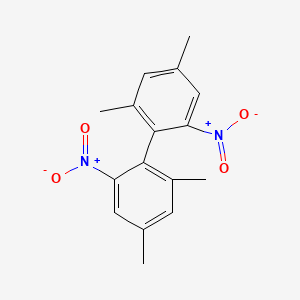
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
